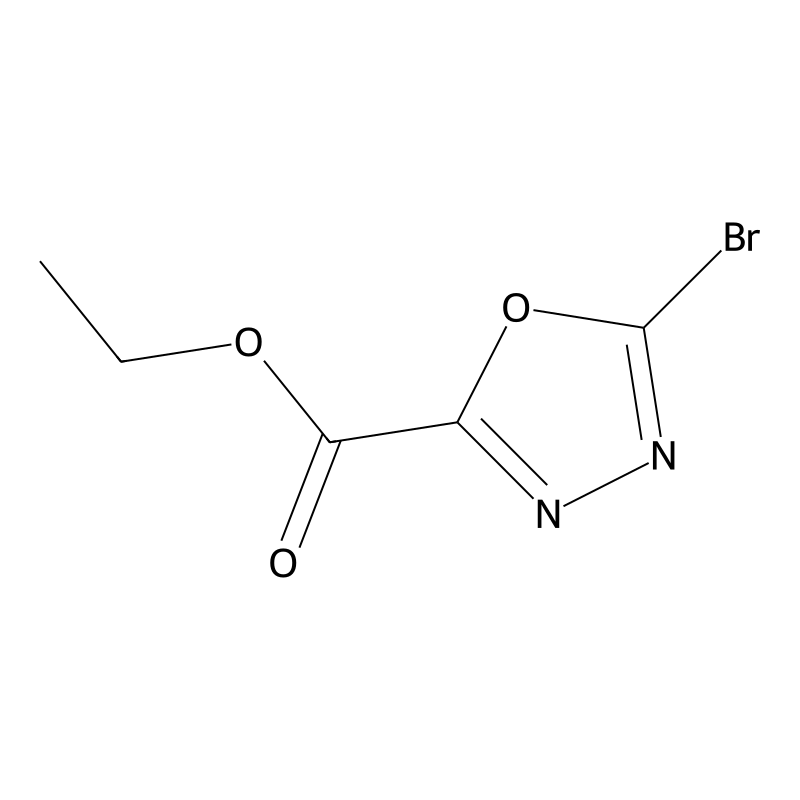

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Precursor

The presence of the carboxylic acid ester group (ethyl ester) suggests Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate could be a useful precursor for the synthesis of other 1,3,4-oxadiazole derivatives. By cleaving the ester bond, chemists can introduce various functionalities at that position, leading to diverse 1,3,4-oxadiazole compounds with potential biological or material properties [].

Bioisosterism Studies

The 1,3,4-oxadiazole ring system is a bioisostere of the carboxylic acid group. Bioisosteres are molecules with similar shapes and sizes but different chemical functionalities. Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate could be used in studies to explore how replacing a carboxylic acid group with a 1,3,4-oxadiazole ring might affect the biological activity of a molecule [].

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom in addition to a carboxylate group. The presence of the bromine atom at the 5-position enhances its reactivity and potential biological activity. The molecular formula for this compound is C5H5BrN2O2, and it is known for its role in various

There is no current information available on the specific mechanism of action of Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate. However, as mentioned earlier, oxadiazoles possess various biological activities. Depending on the specific structure, they can exhibit antibacterial, antifungal, anti-inflammatory, or other properties []. Further research is needed to determine if this specific compound has any biological effects and how it might function.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.

- Cyclization Reactions: This compound can participate in cyclization reactions to form more complex heterocycles.

- Oxidation: The compound may also undergo oxidation to yield different oxadiazole derivatives .

These reactions are crucial for synthesizing new compounds with enhanced properties.

The biological activity of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate has been studied, revealing its potential as an antimicrobial agent. It exhibits inhibitory effects against certain bacterial strains and may also have antifungal properties. The mechanism of action is believed to involve interference with cellular processes or enzyme activities . Additionally, this compound shows promise in modulating various biochemical pathways.

The synthesis of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate typically involves several steps:

- Bromination: Starting from ethyl 2-aminoacetate or similar precursors, bromination occurs at the 5-position.

- Cyclization: The brominated intermediate undergoes cyclization with appropriate reagents (like carbon disulfide) to form the oxadiazole ring.

- Carboxylation: Finally, carboxylation is performed to introduce the carboxylate group at the 2-position .

These methods can vary based on desired yields and purity levels.

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate has several applications:

- Pharmaceutical Development: Its antimicrobial properties make it a candidate for drug development.

- Chemical Synthesis: It serves as an intermediate in synthesizing other biologically active compounds.

- Material Science: Due to its unique structure, it may be used in developing novel materials with specific properties .

Studies investigating the interactions of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate with biomolecules have shown that it can bind effectively to certain enzymes and receptors. This binding can modulate enzyme activity or influence signaling pathways within cells. Such interactions are critical for understanding its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate | Contains a methyl group instead of bromine | Exhibits different reactivity patterns |

| Ethyl 5-amino-1,3,4-oxadiazole-2-carboxylate | Contains an amino group | Potentially different biological activities |

| Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | Contains sulfur instead of oxygen | May exhibit distinct chemical properties |

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate stands out due to the presence of bromine and its specific oxadiazole structure which influences its reactivity and biological activity compared to these similar compounds.

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate possesses the molecular formula C₅H₅BrN₂O₃ and exhibits a molecular weight of 221.01 g/mol. The compound's structure features a five-membered oxadiazole ring containing two nitrogen atoms and one oxygen atom, with a bromine substituent at the 5-position and an ethyl carboxylate group at the 2-position. The Simplified Molecular Input Line Entry System representation of this compound is O=C(C1=NN=C(Br)O1)OCC, which clearly delineates the spatial arrangement of atoms within the molecule.

The structural configuration of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate can be analyzed through its International Chemical Identifier notation: InChI=1S/C5H5BrN2O3/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3, with the corresponding InChIKey being PHHNZUKINCAFBC-UHFFFAOYSA-N. This systematic identification confirms the precise atomic connectivity and stereochemical properties of the compound.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅BrN₂O₃ |

| Molecular Weight | 221.01 g/mol |

| Chemical Abstracts Service Number | 916889-45-7 |

| MDL Number | MFCD22415767 |

| SMILES Notation | O=C(C1=NN=C(Br)O1)OCC |

| InChIKey | PHHNZUKINCAFBC-UHFFFAOYSA-N |

The compound demonstrates specific physical properties that are characteristic of halogenated oxadiazole derivatives. According to computational predictions, the density is estimated at 1.7±0.1 g/cm³, with a predicted boiling point of 276.6±23.0 °C at 760 mmHg. The flash point is calculated to be 121.1±22.6 °C, indicating moderate volatility under standard conditions.

Historical Development and Context

The development of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is intrinsically linked to the broader historical progression of 1,3,4-oxadiazole chemistry. The foundation for oxadiazole research was established in the late nineteenth century, with the first successful synthesis of oxadiazole derivatives reported in 1884. However, significant advancement in 1,3,4-oxadiazole chemistry occurred predominantly during the mid-twentieth century, when researchers began to recognize the potential of these heterocyclic compounds in medicinal chemistry applications.

The systematic exploration of 1,3,4-oxadiazole derivatives intensified during the 1940s, when biological activity studies first demonstrated the therapeutic potential of compounds containing this heterocyclic motif. This period marked the beginning of sustained research interest that would eventually lead to the development of numerous oxadiazole-based pharmaceutical agents. The introduction of commercial drugs containing 1,3,4-oxadiazole rings, such as oxolamine as a cough suppressant in the 1960s, validated the medicinal chemistry potential of this scaffold.

Research progress on 1,3,4-oxadiazole derivatives has continued to expand significantly in recent decades, with particular emphasis on synthesis methodology and pharmacological applications. The development of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate represents part of this ongoing evolution, as researchers have increasingly focused on creating functionalized oxadiazole derivatives that can serve as versatile synthetic intermediates.

The emergence of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate in the chemical literature reflects the growing understanding of structure-activity relationships within oxadiazole chemistry. The incorporation of both bromine and ethyl carboxylate functionalities provides multiple sites for further chemical modification, making this compound particularly valuable for synthetic chemists working in pharmaceutical research and development.

Classification within Heterocyclic Chemistry

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate belongs to the family of five-membered heterocyclic compounds known as oxadiazoles, which are characterized by the presence of one oxygen atom and two nitrogen atoms within their ring structure. Oxadiazoles exist in four distinct regioisomeric forms, differentiated by the relative positions of the heteroatoms within the five-membered ring.

The four oxadiazole isomers are systematically classified as 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (also known as furazan), and 1,3,4-oxadiazole. Among these isomers, 1,3,4-oxadiazole and 1,2,4-oxadiazole have received the most extensive research attention due to their favorable physical, chemical, and pharmacokinetic properties.

The 1,3,4-oxadiazole scaffold is conceptually derived from furan through the substitution of two methylene groups with pyridine-type nitrogen atoms. This structural modification results in a five-membered aromatic heterocycle that exhibits enhanced stability and unique electronic properties compared to its parent furan structure. The presence of nitrogen atoms with lone pairs of electrons creates opportunities for hydrogen bonding interactions with biological macromolecules, contributing to the pharmacological activity of compounds containing this motif.

| Oxadiazole Isomer | Nitrogen Positions | Research Interest Level | Biological Activity |

|---|---|---|---|

| 1,2,3-oxadiazole | Positions 1,2,3 | Limited | Moderate |

| 1,2,4-oxadiazole | Positions 1,2,4 | High | Extensive |

| 1,2,5-oxadiazole | Positions 1,2,5 | Moderate | Specialized |

| 1,3,4-oxadiazole | Positions 1,3,4 | Highest | Comprehensive |

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate specifically belongs to the 1,3,4-oxadiazole subclass, which has demonstrated the most versatile pharmacological properties among the oxadiazole isomers. The 1,3,4-oxadiazole ring system exhibits favorable metabolic stability and bioavailability characteristics, making it particularly suitable for pharmaceutical applications.

The compound's classification is further refined by its substitution pattern, featuring a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position of the oxadiazole ring. This specific substitution pattern places the compound within the category of halogenated oxadiazole carboxylates, a subgroup that has shown particular promise in synthetic applications due to the reactivity of both the halogen and ester functionalities.

Significance in Organic Synthesis Research

Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate holds considerable significance in organic synthesis research as a versatile intermediate for the construction of more complex molecular architectures. The compound's unique combination of functional groups provides multiple reactive sites that can be exploited for various synthetic transformations, making it a valuable building block in pharmaceutical chemistry and materials science applications.

The bromine substituent at the 5-position of the oxadiazole ring serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the formation of carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. This reactivity has been demonstrated in synthetic protocols where the compound undergoes substitution reactions with various nucleophiles, including amines, alcohols, and carbon-centered nucleophiles.

Research has documented the successful utilization of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate in the synthesis of complex pharmaceutical intermediates. For example, synthetic procedures have been developed for its conversion to substituted oxadiazole derivatives through nucleophilic displacement of the bromine atom. These transformations typically proceed under mild conditions using appropriate bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene in tetrahydrofuran solvent systems.

The ethyl carboxylate functionality provides additional synthetic versatility through its susceptibility to hydrolysis, reduction, and amidation reactions. This ester group can be selectively modified to generate carboxylic acids, primary alcohols, or amides, depending on the specific synthetic requirements. The presence of both electrophilic and nucleophilic sites within the same molecule enables the design of sophisticated synthetic strategies for target-oriented synthesis.

| Synthetic Transformation | Reaction Type | Typical Conditions | Expected Products |

|---|---|---|---|

| Nucleophilic Substitution | Bromine Displacement | Base, Polar Solvent | Substituted Oxadiazoles |

| Ester Hydrolysis | Carboxylate Cleavage | Acid or Base | Carboxylic Acid Derivative |

| Reduction | Carbonyl Reduction | Metal Hydrides | Alcohol Derivative |

| Amidation | Ester Aminolysis | Primary or Secondary Amines | Amide Derivatives |

The compound has demonstrated particular utility in the synthesis of bioactive molecules, where the oxadiazole core serves as a bioisosteric replacement for other functional groups such as esters and amides. This bioisosteric relationship is particularly valuable in medicinal chemistry, where the oxadiazole ring can provide improved metabolic stability compared to more labile functional groups.

Contemporary research has highlighted the role of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate in the development of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthetic accessibility of this compound, combined with its functional group compatibility, makes it an attractive starting material for library synthesis and structure-activity relationship studies.

The significance of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate in organic synthesis research is further underscored by its incorporation into synthetic methodologies that employ modern techniques such as microwave-assisted synthesis and metal-catalyzed cross-coupling reactions. These advanced synthetic approaches have expanded the scope of transformations possible with this compound, enabling the efficient construction of complex molecular frameworks that would be challenging to access through conventional synthetic routes.

Structural Characteristics

The structural framework of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate consists of a planar 1,3,4-oxadiazole ring system with distinct substitution patterns [4] [2]. The compound exhibits the International Union of Pure and Applied Chemistry name ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate, reflecting its systematic nomenclature [1] [5] [4]. The molecular structure incorporates a bromine atom at the 5-position and an ethyl carboxylate group at the 2-position of the oxadiazole ring [1] [4].

The Simplified Molecular Input Line Entry System representation CCOC(=O)C1=NN=C(O1)Br provides a standardized description of the molecular connectivity [4]. The International Chemical Identifier key PHHNZUKINCAFBC-UHFFFAOYSA-N serves as a unique identifier for database searches and computational applications [4] [6]. The MDL number MFCD22415767 further facilitates identification in chemical databases [1] [2] [7].

The planar nature of the oxadiazole ring system contributes to the compound's aromatic character, although 1,3,4-oxadiazoles generally exhibit reduced aromaticity compared to benzene derivatives [8] [9]. The electron-withdrawing effects of both the bromine substituent and the carboxylate group significantly influence the electronic distribution within the heterocyclic system [10] [11].

Physical Properties and Constants

The molecular weight of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is precisely determined as 221.01 grams per mole [1] [5] [2] [3]. Computational predictions indicate a density of 1.7 ± 0.1 grams per cubic centimeter, reflecting the presence of the heavy bromine atom [3]. The boiling point is calculated to be 276.6 ± 23.0 degrees Celsius at 760 millimeters of mercury, indicating moderate volatility [3].

The melting point range has been reported as 30-50 degrees Celsius, suggesting relatively low thermal stability for the crystalline form [12]. The flash point is calculated at 121.1 ± 22.6 degrees Celsius, providing important information for handling and storage considerations [3]. The vapour pressure at 25 degrees Celsius is extremely low at 0.0 ± 0.6 millimeters of mercury, indicating minimal volatility under ambient conditions [3].

The refractive index is calculated as 1.513, which provides insight into the compound's optical properties [3]. The exact mass, determined through high-resolution mass spectrometry, is 219.948349 atomic mass units [3]. The logarithm of the partition coefficient (LogP) is calculated as 1.54, suggesting moderate lipophilicity [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 221.01 g/mol | [1] [5] [2] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Boiling Point | 276.6 ± 23.0°C at 760 mmHg | [3] |

| Melting Point | 30-50°C | [12] |

| Flash Point | 121.1 ± 22.6°C | [3] |

| Refractive Index | 1.513 | [3] |

| LogP | 1.54 | [3] |

Electronic Distribution and Molecular Orbitals

The electronic structure of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is characterized by the presence of heteroatoms that significantly influence the molecular orbital distribution [13] [14] [15]. The 1,3,4-oxadiazole ring system exhibits reduced electron density at carbon positions due to the electron-withdrawing nature of the nitrogen and oxygen atoms [11] [16]. This electronic configuration makes the carbon atoms relatively inert toward electrophilic substitution while enhancing reactivity toward nucleophilic attack [11] [17].

Density functional theory calculations on related oxadiazole systems reveal that the highest occupied molecular orbital typically localizes on aromatic substituents, while the lowest unoccupied molecular orbital concentrates on the oxadiazole ring and electron-withdrawing groups [14] [8]. The presence of the bromine substituent at the 5-position introduces additional electronic perturbations through its strong electron-withdrawing inductive effect [10] [11].

The calculated collision cross section values for various adduct ions provide insight into the three-dimensional structure and electronic accessibility [4]. The [M+H]⁺ adduct exhibits a predicted collision cross section of 133.8 square angstroms, while the [M+Na]⁺ adduct shows 146.9 square angstroms [4]. These values reflect the molecular size and shape in the gas phase under ionization conditions [4].

The dipole moment and electronic distribution are significantly influenced by the combined effects of the bromine substituent and the carboxylate group [18] [19]. The asymmetric substitution pattern creates a permanent dipole moment that affects intermolecular interactions and solubility characteristics [20] [21]. Computational studies on similar oxadiazole derivatives indicate that the electronic distribution favors intramolecular charge transfer from electron-rich regions to electron-deficient areas [14] [8].

Chemical Reactivity Parameters

The chemical reactivity of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate is governed by the electronic properties of the oxadiazole ring system and the specific substituents present [10] [11] [16]. The compound exhibits characteristic behavior typical of electron-deficient heterocycles, with enhanced susceptibility to nucleophilic attack at carbon positions [11] [17]. The bromine substituent at the 5-position serves as an excellent leaving group for nucleophilic substitution reactions [17].

The 1,3,4-oxadiazole ring demonstrates thermal stability under moderate conditions, with this stability enhanced by aryl substitution patterns [16]. However, the compound shows sensitivity to strong basic conditions, which can lead to ring opening reactions [16] [22]. The carboxylate functionality provides additional reactive sites for chemical transformations, including hydrolysis, reduction, and amidation reactions [23] [24].

Nucleophilic substitution reactions proceed readily with the replacement of the bromine atom by various nucleophiles [11] [17]. The electron-withdrawing nature of both the oxadiazole ring and the carboxylate group activates the carbon-bromine bond toward nucleophilic displacement [10] [11]. This reactivity pattern makes the compound valuable as a synthetic intermediate for accessing diversely substituted oxadiazole derivatives [17] [25].

The compound demonstrates resistance to electrophilic aromatic substitution due to the electron-deficient nature of the heterocyclic ring [10] [11]. However, the nitrogen atoms within the ring can undergo electrophilic attack under appropriate conditions, leading to oxadiazolium salt formation [11] [16]. The carboxylate ester group exhibits typical reactivity patterns, including susceptibility to hydrolysis under acidic or basic conditions [24].

Comparative Analysis with Related Oxadiazole Derivatives

Comparative studies between 1,3,4-oxadiazole and 1,2,4-oxadiazole isomers reveal significant differences in physicochemical properties [26] [27] [20] [21]. The 1,3,4-oxadiazole framework demonstrates enhanced stability compared to its 1,2,4-isomer counterpart, with Gibbs free energy calculations supporting this stability order [22]. The symmetrical arrangement of heteroatoms in 1,3,4-oxadiazoles contributes to increased aromaticity relative to the 1,2,4-isomer [22].

Lipophilicity measurements consistently show that 1,3,4-oxadiazole derivatives exhibit approximately one order of magnitude lower lipophilicity compared to corresponding 1,2,4-oxadiazole analogs [20] [21]. This difference significantly impacts biological activity, metabolic stability, and pharmaceutical properties [27] [20] [21]. The reduced lipophilicity of 1,3,4-oxadiazoles often correlates with improved aqueous solubility and enhanced metabolic stability [24] [21].

When compared to ethyl carboxylate analogs of quinolone derivatives, 1,3,4-oxadiazole-containing compounds demonstrate superior metabolic stability [24]. The oxadiazole moiety functions as an effective bioisostere for carboxylate esters, providing enhanced resistance to esterase-mediated hydrolysis [24]. This characteristic makes oxadiazole derivatives particularly attractive for pharmaceutical applications where improved metabolic stability is desired [24].

The bromine substituent in ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate provides unique reactivity compared to other halogenated oxadiazole derivatives [17]. Comparative reactivity studies indicate that brominated oxadiazoles exhibit optimal balance between stability and reactivity for synthetic transformations [17]. The bromine atom serves as an excellent leaving group while maintaining sufficient stability for isolation and characterization [17].

| Compound Type | Stability Order | Lipophilicity | Metabolic Stability |

|---|---|---|---|

| 1,3,4-Oxadiazole | High | Lower | Enhanced |

| 1,2,4-Oxadiazole | Moderate | Higher | Reduced |

| Ethyl Carboxylate | Low | Variable | Poor |

Thermal property comparisons among various oxadiazole derivatives reveal that the presence of electron-withdrawing substituents generally increases melting points and thermal stability [28]. The combination of bromine and carboxylate substituents in ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate results in moderate thermal stability with a relatively low melting point range [12] [28]. This thermal behavior is consistent with other similarly substituted oxadiazole derivatives that exhibit crystal-to-isotropic phase transitions without intermediate mesomorphic states [28].

Conventional Synthetic Routes

The synthesis of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate follows established protocols for 1,3,4-oxadiazole ring construction, with specific modifications to introduce the bromine functionality at the 5-position. The most prevalent conventional approaches encompass cyclodehydration reactions, oxidative cyclization processes, and direct functionalization methodologies [1] [2] [3].

Cyclodehydration-Based Synthesis

The primary conventional route involves the cyclodehydration of N,N'-diacylhydrazines using traditional dehydrating agents. For ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate, this typically begins with the preparation of ethyl carbazate, which is subsequently acylated with bromoacetic acid derivatives under controlled conditions. The resulting diacylhydrazine intermediate undergoes cyclization in the presence of phosphorus oxychloride at elevated temperatures (110-140°C) for 4-8 hours [1] [4].

Alternative dehydrating agents include thionyl chloride, polyphosphoric acid, and phosphorus pentoxide, each offering distinct advantages regarding reaction conditions and product yields. Thionyl chloride-mediated cyclizations proceed at lower temperatures (80-100°C) but require extended reaction times (6-12 hours) and careful control of stoichiometry to prevent over-bromination [5] [3].

Oxidative Cyclization Approaches

Oxidative cyclization of N-acylhydrazones represents another established route for accessing ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate. This methodology involves the initial condensation of ethyl carbazate with brominated aldehydes or ketones, followed by oxidative ring closure using bromine, iodine, or other oxidizing agents. The reaction typically proceeds under mild conditions (room temperature to 60°C) with yields ranging from 65-85% [6] [7].

Bromine-mediated oxidative cyclizations offer particular advantages for introducing the requisite bromine substituent, although careful control of reaction conditions is essential to prevent competitive side reactions and ensure regioselectivity [6] [8].

Green Oxidative Cyclization Approaches

Contemporary synthetic strategies increasingly emphasize environmentally sustainable methodologies that minimize waste generation and reduce the environmental impact of chemical processes. For ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate synthesis, several green oxidative cyclization approaches have demonstrated significant promise [9] [10] [11].

Visible Light Photocatalytic Synthesis

Recent developments in photocatalytic methodologies have enabled the synthesis of brominated 1,3,4-oxadiazoles under mild, environmentally benign conditions. The use of eosin Y as a photocatalyst in combination with visible light irradiation facilitates the oxidative cyclization of semicarbazones to afford 2-amino-substituted 1,3,4-oxadiazoles with excellent yields (88-94%) and short reaction times (2-6 hours) [1] [9].

This approach utilizes atmospheric oxygen as the terminal oxidant, eliminating the need for stoichiometric chemical oxidants and reducing waste generation. The reaction proceeds through a radical mechanism involving photogenerated singlet oxygen, which promotes the cyclization while maintaining excellent functional group tolerance [9] [12].

Electrochemical Oxidative Cyclization

Electrochemical synthesis represents another promising green approach for ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate preparation. This methodology employs electrochemical oxidation to promote the cyclization of N-acylhydrazones without requiring chemical oxidants. The reaction can be conducted at room temperature with moderate yields (70-83%) and excellent scalability [13] [10].

The electrochemical approach offers particular advantages for brominated substrates, as the controlled potential allows for selective oxidation while preventing over-oxidation or decomposition of the brominated products [13].

Iron-Catalyzed Green Oxidation

Iron-catalyzed oxidative cyclization methodologies have emerged as sustainable alternatives to traditional oxidative approaches. The use of iron(III) bromide as both catalyst and bromine source enables the efficient synthesis of 5-bromo-1,3,4-oxadiazoles from readily available hydrazide precursors. This approach utilizes hydrogen peroxide as the terminal oxidant and proceeds under mild conditions (60-70°C) with yields typically ranging from 75-90% [8] [10].

The iron-catalyzed methodology offers excellent atom economy and reduced environmental impact compared to traditional metal-based oxidative systems, while maintaining high selectivity for the desired brominated products [8].

Cyclodehydration-Based Synthesis

Cyclodehydration reactions remain the most widely employed methodology for constructing 1,3,4-oxadiazole rings due to their reliability, scalability, and high yields. For ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate, cyclodehydration-based approaches typically involve the preparation of suitable diacylhydrazine intermediates followed by ring closure under dehydrating conditions [1] [3] [4].

Phosphorus Oxychloride-Mediated Cyclodehydration

Phosphorus oxychloride represents the most commonly employed dehydrating agent for 1,3,4-oxadiazole synthesis. The reaction typically involves heating the diacylhydrazine precursor with phosphorus oxychloride at 110-140°C for 4-8 hours. For brominated substrates, careful temperature control is essential to prevent debromination or rearrangement reactions [1] [3].

The reaction mechanism involves the initial formation of a phosphorus-containing intermediate, which undergoes intramolecular cyclization with concomitant elimination of phosphorus oxychloride and water. The resulting 1,3,4-oxadiazole ring is formed with high regioselectivity and excellent yields (75-90%) under optimized conditions [4].

Polyphosphoric Acid-Catalyzed Cyclodehydration

Polyphosphoric acid offers an alternative dehydrating medium that provides excellent results for temperature-sensitive substrates. The reaction proceeds at moderate temperatures (80-100°C) with extended reaction times (6-12 hours), making it particularly suitable for brominated substrates that may undergo decomposition under harsher conditions [3].

The use of polyphosphoric acid as both solvent and dehydrating agent simplifies the reaction setup and provides excellent control over reaction conditions. The method typically affords high yields (80-95%) with minimal side product formation [3].

Microwave-Assisted Cyclodehydration

Microwave-assisted cyclodehydration represents a significant advancement in oxadiazole synthesis, offering dramatically reduced reaction times and improved yields. For ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate, microwave irradiation at 150-200 watts for 10-15 minutes provides excellent results (85-95% yields) with minimal decomposition [9] [11].

The microwave approach offers particular advantages for brominated substrates, as the rapid heating minimizes the opportunity for thermal decomposition while ensuring complete cyclization. The method is highly amenable to parallel synthesis and scale-up operations [9].

Precursor Selection and Optimization

The selection of appropriate precursors is crucial for achieving high yields and purity in the synthesis of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate. Several key considerations influence precursor selection, including availability, reactivity, and compatibility with the chosen synthetic methodology [4] [14] [15].

Hydrazide Precursor Selection

The choice of hydrazide precursor significantly impacts the efficiency and selectivity of the synthesis. Ethyl carbazate represents the most commonly employed precursor due to its commercial availability and excellent reactivity profile. However, alternative hydrazide derivatives, including substituted carbazates and aromatic hydrazides, may offer advantages in specific synthetic contexts [14] [15].

For brominated targets, the use of pre-formed bromohydrazides can provide enhanced selectivity and reduced reaction complexity. These precursors can be prepared through direct bromination of parent hydrazides or through nucleophilic substitution reactions with brominated electrophiles [15].

Acylating Agent Optimization

The selection of appropriate acylating agents is critical for introducing the required substituents while maintaining compatibility with the bromine functionality. Bromoacetic acid derivatives represent the most direct approach for introducing the 5-bromo substituent, although alternative strategies involving post-synthetic bromination may offer advantages in certain cases [14].

The reactivity of different acylating agents varies significantly, with acid chlorides generally providing the most rapid and clean reactions, while carboxylic acids may require activation through coupling reagents or dehydrating agents. The choice of acylating agent must balance reactivity with selectivity to ensure high yields and minimal side product formation [14].

Substrate Scope and Limitations

The substrate scope for ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate synthesis is generally broad, encompassing various hydrazide and acylating agent combinations. However, certain limitations must be considered when selecting precursors. Strongly electron-withdrawing substituents may reduce the nucleophilicity of the hydrazide nitrogen, requiring more forcing conditions or alternative activation strategies [4] [14].

Similarly, sterically hindered precursors may exhibit reduced reactivity or altered selectivity patterns. These considerations must be balanced against the desired product properties and synthetic accessibility when optimizing precursor selection [14].

Purification Techniques and Challenges

The purification of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate presents several unique challenges related to the presence of the bromine substituent and the heterocyclic nature of the product. Effective purification strategies must address issues including thermal sensitivity, limited solubility, and potential decomposition pathways [16] [17] [18].

Recrystallization Approaches

Recrystallization remains the most widely employed purification method for ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate, offering excellent purity enhancement with relatively simple equipment requirements. The choice of recrystallization solvent is critical, with ethanol and methanol providing the most effective results for most substrates [16] [19].

The recrystallization process typically involves dissolving the crude product in hot ethanol (60-80°C) followed by slow cooling to room temperature. This approach typically affords recovery yields of 60-85% with purities exceeding 95%. However, thermal decomposition during the heating phase can be problematic for sensitive substrates [16].

Chromatographic Purification

Column chromatography provides excellent resolution and purity for ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate, although the method is more time-consuming and resource-intensive than recrystallization. Silica gel chromatography using ethyl acetate-hexane gradients (typically 20-50% ethyl acetate) provides optimal separation with recovery yields of 75-90% [16] [17].

The chromatographic approach offers particular advantages for separating closely related impurities and for purifying thermally sensitive materials. However, the method requires careful optimization of solvent systems and may result in product loss due to irreversible adsorption [16].

Flow-Based Purification Systems

Contemporary flow-based purification systems offer significant advantages for the purification of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate, particularly in the context of continuous synthesis processes. These systems combine reaction and purification steps in a single integrated platform, reducing processing time and improving overall efficiency [16] [18].

Flow-based systems typically employ automated liquid-liquid extraction followed by in-line chromatographic purification. This approach can achieve purities exceeding 90% with recovery yields of 80-93%, while significantly reducing operator time and solvent consumption compared to traditional batch purification methods [16].

Challenges in Purification

Several specific challenges must be addressed when purifying ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate. The compound exhibits limited solubility in common organic solvents, which can complicate recrystallization processes and require careful optimization of solvent systems [16] [19].

Thermal sensitivity represents another significant challenge, as prolonged heating during purification can lead to decomposition or debromination reactions. This necessitates the use of mild conditions and careful temperature control throughout the purification process [16].

The formation of stable emulsions during liquid-liquid extraction can also pose challenges, particularly when using aqueous workup procedures. These issues can be mitigated through the use of phase-transfer catalysts or alternative extraction protocols [16].

Scale-up Considerations for Laboratory and Industrial Synthesis

The scale-up of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate synthesis from laboratory to industrial scale requires careful consideration of multiple factors including heat transfer, mixing efficiency, safety protocols, and economic viability [20] [21] [22].

Heat Transfer and Temperature Control

Effective heat transfer becomes increasingly challenging as reaction volumes increase, particularly for exothermic cyclization reactions. The synthesis of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate often involves highly exothermic cyclodehydration steps that require precise temperature control to prevent thermal runaway and ensure consistent product quality [20] [23].

Industrial-scale reactors must incorporate efficient heat exchange systems capable of maintaining uniform temperatures throughout the reaction mixture. This typically involves the use of jacketed reactors with enhanced heat transfer surfaces or the implementation of continuous flow systems that provide superior heat management [22] [23].

Mixing and Mass Transfer Optimization

Adequate mixing becomes more challenging at industrial scale due to the increased viscosity of reaction mixtures and the longer mixing times required for large volumes. The heterogeneous nature of many cyclodehydration reactions necessitates careful optimization of agitation systems to ensure proper mass transfer and uniform reaction conditions [20] [21].

Industrial implementations often employ high-shear mixing systems or continuous stirred tank reactors with optimized impeller designs to maintain proper mixing throughout the reaction. These systems must balance mixing efficiency with energy consumption and equipment wear [20].

Safety and Risk Assessment

The scale-up of brominated heterocycle synthesis requires comprehensive safety evaluation due to the potential hazards associated with bromine-containing compounds and the dehydrating agents commonly employed. Ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate synthesis involves several potentially hazardous reagents, including phosphorus oxychloride and organic bromides [23] [24].

Industrial processes must incorporate appropriate containment systems, emergency response protocols, and worker protection measures. This includes the use of closed reaction systems, automated handling equipment, and comprehensive monitoring systems to detect potential hazards [23].

Process Economics and Optimization

The economic viability of industrial-scale ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate synthesis depends on multiple factors including raw material costs, energy consumption, yield optimization, and waste minimization. Continuous flow processes often provide economic advantages through improved efficiency and reduced waste generation [20] [22].

Economic optimization typically involves the development of more efficient catalytic systems, the implementation of recycle streams for unreacted starting materials, and the optimization of purification processes to minimize solvent consumption and waste generation [20] [24].

Quality Control and Reproducibility

Maintaining consistent product quality across different production scales requires robust quality control systems and careful process monitoring. The synthesis of ethyl 5-bromo-1,3,4-oxadiazole-2-carboxylate must meet stringent purity requirements, particularly for pharmaceutical applications [20] [21].

Industrial processes typically incorporate in-line monitoring systems for key reaction parameters, automated sampling and analysis systems, and statistical process control methodologies to ensure consistent product quality. These systems must be capable of detecting and correcting deviations before they impact product quality [20].

Environmental Considerations

Industrial-scale synthesis must address environmental concerns including waste generation, solvent consumption, and emissions. The development of more sustainable synthetic routes, including the implementation of green chemistry principles and the use of renewable feedstocks, is increasingly important for commercial viability [21] [22].

Environmental optimization may involve the development of catalytic processes that reduce waste generation, the implementation of solvent recovery systems, and the design of processes that minimize the use of hazardous reagents. These considerations must be balanced against economic factors and product quality requirements [21].